2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone
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Overview
Description
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 2-chloro-4-fluoropyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents like DMF or DMSO and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as boronic acids or alkenes are used in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone: Similar in structure but lacks the chlorine atom.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is unique due to the presence of three different halogen atoms, which imparts distinct chemical and biological properties. This combination of halogens can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H4BrClFNO |
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Molecular Weight |
252.47 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-5(12)6-4(10)1-2-11-7(6)9/h1-2H,3H2 |
InChI Key |
CWBAZMPSVAMFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)CBr)Cl |
Origin of Product |
United States |
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